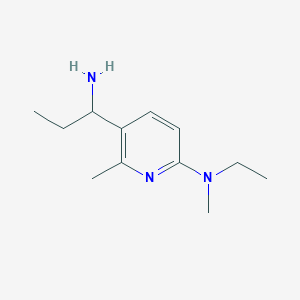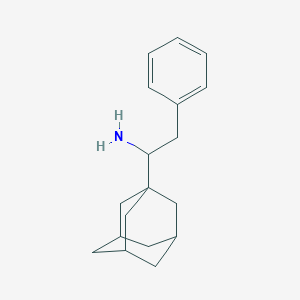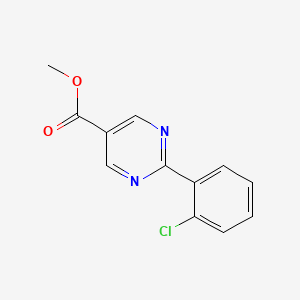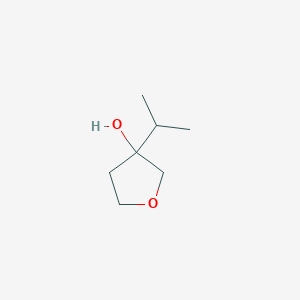
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde est un composé hétérocyclique de formule moléculaire C12H16N2O et de masse molaire de 204,27 g/mol . Ce composé est caractérisé par la présence à la fois de cycles pipéridine et pyridine, ce qui en fait une molécule polyvalente en synthèse organique, en chimie médicinale et en recherche pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde implique généralement plusieurs étapes. Une méthode efficace commence par l'alkylation de la (3S,7aR)-3-phényltétrahydropyrrolo[1,2-c]oxazol-5(3H)-one lithiée avec de l'iodure de méthyle, suivie d'une réduction et d'un réarrangement pour générer un intermédiaire pipéridine protégé par un benzyle. Après déprotection et formation d'amide, le produit final est obtenu . Cette méthode est simple d'utilisation et utilise des matières premières facilement disponibles et peu coûteuses.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale implique l'adaptation des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et l'utilisation de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe aldéhyde en acide carboxylique.
Réduction : Le groupe aldéhyde peut être réduit en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile sur les cycles pipéridine ou pyridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogénures et les nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Oxydation : Acide 2-(2-Méthylpyridin-3-yl)pipéridine-1-carboxylique.
Réduction : 2-(2-Méthylpyridin-3-yl)pipéridine-1-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde a une gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré comme précurseur dans le développement d'agents pharmaceutiques ciblant diverses maladies.
Industrie : Utilisé dans la production de produits chimiques fins et comme intermédiaire en synthèse organique.
Mécanisme d'action
Le mécanisme d'action exact du 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde n'est pas entièrement compris. On présume qu'il interagit avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement la modulation de l'activité enzymatique ou la liaison aux récepteurs . Des recherches supplémentaires sont nécessaires pour élucider les mécanismes moléculaires précis.
Applications De Recherche Scientifique
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde has a range of applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is presumed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipéridine : Ceux-ci comprennent des composés comme la pipérine, qui est connue pour ses propriétés antioxydantes et anticancéreuses.
Dérivés de la pyridine : Des composés tels que la 2-méthylpyridine, qui est utilisée dans diverses synthèses chimiques.
Unicité
Le 2-(2-Méthylpyridin-3-yl)pipéridine-1-carbaldéhyde est unique en raison de la combinaison de cycles pipéridine et pyridine dans sa structure, offrant un échafaudage polyvalent pour le développement de nouveaux composés avec des activités biologiques potentielles .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-(2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-11(5-4-7-13-10)12-6-2-3-8-14(12)9-15/h4-5,7,9,12H,2-3,6,8H2,1H3 |
Clé InChI |
REOQUFMRNISUMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)


![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)




